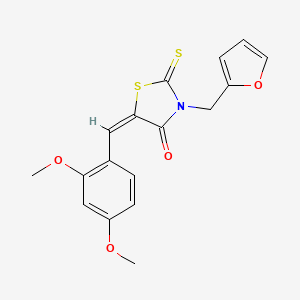

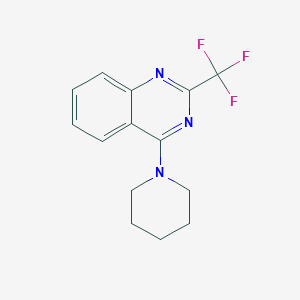

![molecular formula C16H15N3O5S B4619352 N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)

N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide and related compounds involves multiple steps, including the reduction of nitro groups, coupling reactions with cyclic-1,3-diketones, and aromatic aldehydes. These processes lead to novel compounds with inhibitory activity against specific enzymes, showcasing the versatility of the compound's synthesis pathway (Ulus et al., 2013).

Molecular Structure Analysis

Detailed molecular structure analyses have been conducted using density functional theory (DFT) to optimize the molecule's geometry and analyze its vibrational frequencies, potential energy distribution, and electronic properties. Studies have revealed insights into the compound's reactivity nature, natural bond orbital analysis, and molecular docking analyses, indicating its inhibitory nature against specific proteins (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The compound participates in various chemical reactions, showcasing its reactivity and potential as a precursor for other compounds. For example, the synthesis from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media has been detailed, emphasizing the compound's role in synthetic chemistry (Buzarevski et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structure and thermal stability, have been extensively studied. Single-crystal X-ray diffraction data have revealed the compound's crystallization in specific space groups, providing detailed information about its structure and stability (Saeed et al., 2008).

Chemical Properties Analysis

Investigations into the compound's chemical properties have focused on its spectroscopic characterization, reactivity, and interactions with other compounds. For instance, studies on the addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones demonstrate the compound's involvement in the synthesis of optically active amino acid derivatives, highlighting its chemical versatility and application potential (Foresti et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

- N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide has been utilized in the synthesis of novel acridine and bis-acridine sulfonamide compounds. These compounds showed significant inhibitory activity against the metalloenzyme carbonic anhydrase (CA), particularly targeting cytosolic isoforms hCA I, II, and VII. This demonstrates its potential in the development of enzyme inhibitors (Ulus et al., 2013).

Chemical Synthesis

- This compound has been involved in mild nucleophilic substitution reactions, contributing to the construction of C–N bonds. It has been used in the amidation of various alcohols with sulfonamides, showcasing its versatility in organic synthesis (Wang et al., 2008).

Polymer Synthesis

- It plays a crucial role in the synthesis of novel thermally stable polyimides, incorporating sulfone, ether, and amide structures. This highlights its significance in the development of new materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).

Molecular Docking and Spectroscopic Investigation

- The molecule has been subject to detailed molecular structure analysis and molecular docking. Vibrational spectroscopic investigation using density functional theory (DFT) has been conducted, revealing its bioactive nature, including antifungal and antiviral properties (FazilathBasha et al., 2021).

Catalysis

- It has been used in Fe(II)-catalyzed imidation of allyl sulfides, indicating its role in catalytic processes and potential application in organic synthesis (Bach & Korber, 2000).

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)sulfonylamino]-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-2-11-17-16(20)14-5-3-4-6-15(14)18-25(23,24)13-9-7-12(8-10-13)19(21)22/h2-10,18H,1,11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPLZNGKMGMBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

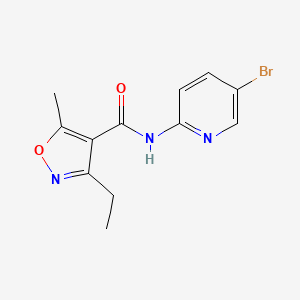

![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)

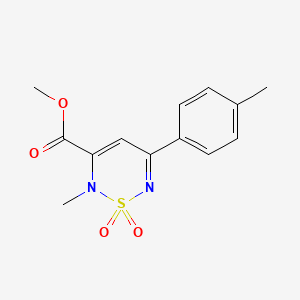

![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

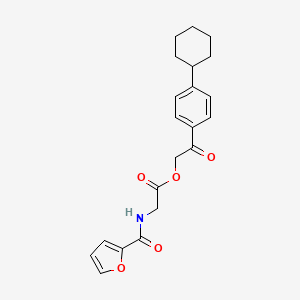

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)

![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)

![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)

![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)